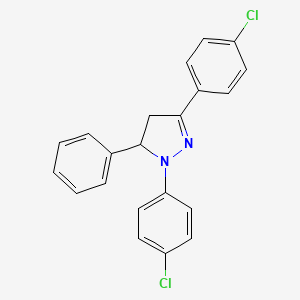

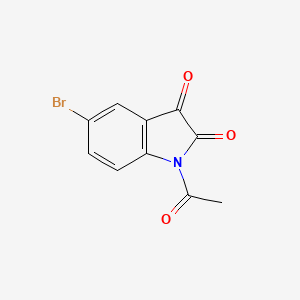

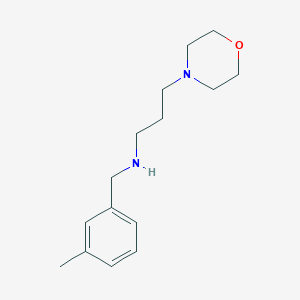

![molecular formula C14H19ClN2O B1335174 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide CAS No. 842974-39-4](/img/structure/B1335174.png)

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activity, particularly as opioid kappa agonists and enzyme inhibitors. The papers provided discuss various acetamide derivatives with substitutions that affect their conformation and biological activity. These compounds are synthesized through different chemical reactions and their structures are analyzed using various spectroscopic methods .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including acetylation, esterification, and substitution reactions. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These methods demonstrate the versatility of acetamide chemistry in generating a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which contrasts with other conformations observed in similar compounds. The geometric parameters of these compounds are consistent with other acetanilides, and their structures are stabilized by intermolecular hydrogen bonds . The conformational preferences of these molecules can significantly influence their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are characterized by their specificity and the ability to introduce various functional groups. The reactions are carefully controlled to achieve the desired substitution patterns, which are essential for the biological activity of the compounds. For example, the synthesis of N-substituted acetamide derivatives involves the use of sodium hydride and N,N-Dimethylformamide to facilitate the substitution reaction . These reactions are indicative of the complex chemistry that underlies the synthesis of biologically active acetamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their conformation, polarity, and hydrogen bonding capabilities, are closely related to their biological activities. The dipole moment method and quantum chemical calculations are used to study the conformations of these compounds, revealing the existence of preferred conformers and equilibrium mixtures of conformers in some cases . These properties are important for understanding how these compounds interact with biological systems and how they can be optimized for better activity and selectivity.

Scientific Research Applications

Antimicrobial Applications : Compounds structurally similar to 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have been shown to exhibit antimicrobial activities against pathogenic bacteria and Candida species. These compounds also demonstrated significant anticandidal activity, indicating their potential in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Pharmacological Applications : Various acetamide derivatives, including those structurally related to the compound , have been explored for their pharmacological properties. For instance, compounds involving piperidine and acetamide structures have been investigated for their potential as anxiolytics, showcasing oral activity in animal models predictive of clinical efficacy for treating anxiety (Kordik et al., 2006).

Cancer Research : Certain piperidine and acetamide-based compounds have shown potential in cancer treatment. For instance, derivatives with a similar structure have been evaluated for their antitumor activities against human lung adenocarcinoma cells, indicating a possible role in developing anticancer agents (Evren et al., 2019).

Antibacterial Activity : Synthesized derivatives of chloroacetamide, which share structural similarities with 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide, have been investigated for their antibacterial potential. Such studies highlight the scope of these compounds in developing new antibacterial agents (Ali et al., 2015).

Herbicide Metabolism : Research has also delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological profiles of compounds structurally related to 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide (Coleman et al., 2000).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity levels, and the risks it poses to human health and the environment.

Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and activities.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

properties

IUPAC Name |

2-chloro-N-[4-(3-methylpiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(10-11)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYILAICUBXNDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

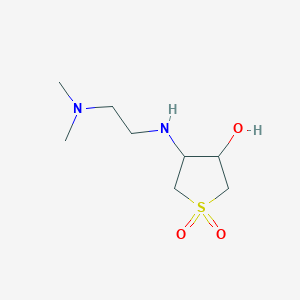

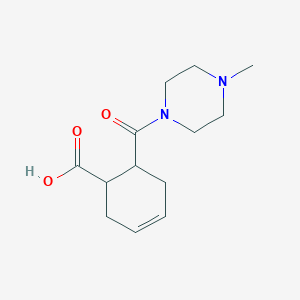

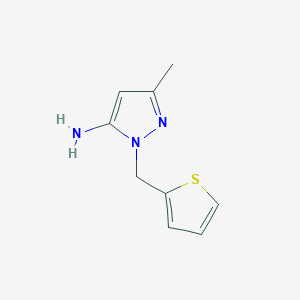

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

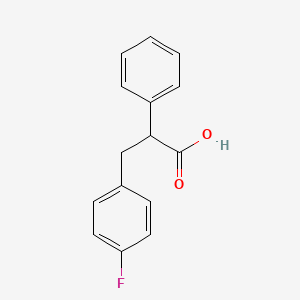

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)